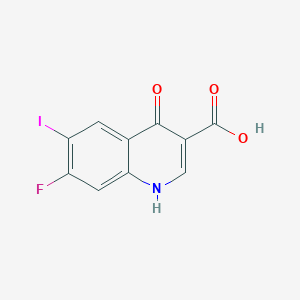
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a fluorinated quinoline derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: Halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Applications De Recherche Scientifique
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials, such as liquid crystals and dyes
Mécanisme D'action
The mechanism of action of 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This can lead to the inhibition of bacterial DNA gyrase, making it effective against bacterial infections. Additionally, the hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolones: These compounds share the quinoline core structure and fluorine substitution, but differ in other functional groups.
Iodoquinolines: Similar in having iodine substitution, but may lack the fluorine and hydroxyl groups.
Hydroxyquinolines: These compounds have hydroxyl groups but may not contain fluorine or iodine
Uniqueness
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is unique due to its combination of fluorine, iodine, and hydroxyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H5FINO3 |
|---|---|
Poids moléculaire |
333.05 g/mol |
Nom IUPAC |
7-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5FINO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) |
Clé InChI |
AFCNUYYYMLXAFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1I)F)NC=C(C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


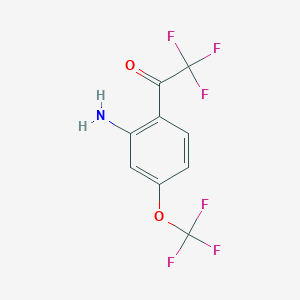
![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)
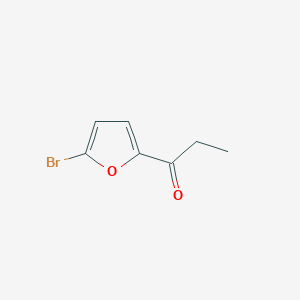
![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
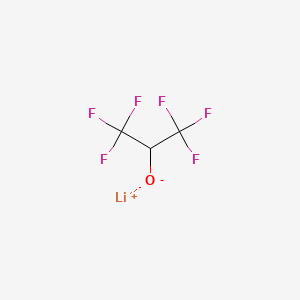
![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)
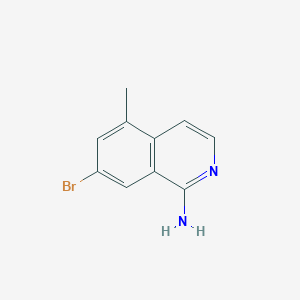
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
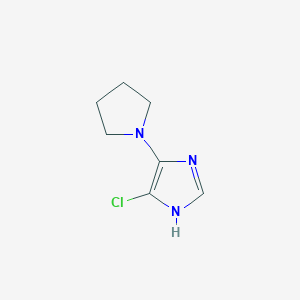
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
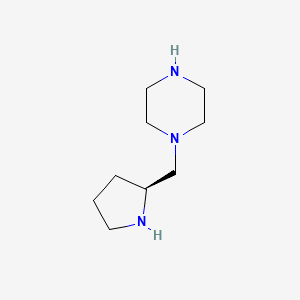
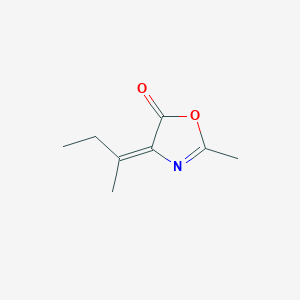
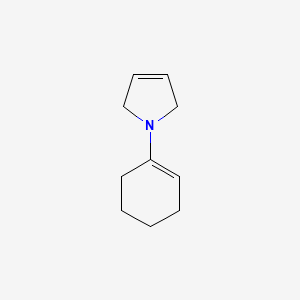
![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
